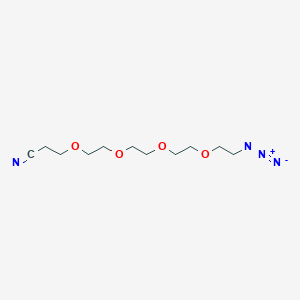
Azido-PEG4-nitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azido-PEG4-nitrile is a PEG Linker
Wissenschaftliche Forschungsanwendungen
Bioconjugation
Overview:
Bioconjugation refers to the process of chemically linking biomolecules, such as proteins and nucleic acids, to other molecular entities. Azido-PEG4-nitrile plays a crucial role in this field due to its ability to selectively label biomolecules without disrupting their natural functions.
Key Applications:
- Labeling Proteins and Peptides: The azide group facilitates the attachment of fluorescent tags or drugs to proteins, enabling visualization and tracking in biological systems.
- Nucleic Acid Modification: It can be used to modify oligonucleotides for various applications, including gene therapy and diagnostics.
Case Study:
In a study published in Chemical Reviews, researchers demonstrated the effectiveness of azide-alkyne cycloadditions for labeling oligonucleotides with small molecular probes using this compound. This method allowed for the rapid conjugation of diverse biomolecules, enhancing the functionality of nucleic acid constructs .
Drug Delivery Systems
Overview:
The hydrophilic nature of the PEG spacer in this compound improves the solubility of drug formulations, making it an ideal candidate for drug delivery applications.
Key Applications:
- Targeted Drug Delivery: The compound can be conjugated with therapeutic agents to create targeted delivery systems that enhance drug efficacy while minimizing side effects.
- Controlled Release Mechanisms: By incorporating this compound into drug formulations, researchers can design systems that release drugs in response to specific stimuli (e.g., pH changes).
Data Table: Comparison of Drug Delivery Systems Using this compound
| Feature | Conventional Systems | This compound Systems |
|---|---|---|
| Solubility | Limited | Enhanced |
| Targeting | Non-specific | Specific |
| Release Mechanism | Passive | Stimuli-responsive |
Imaging Techniques
Overview:
this compound is utilized in imaging techniques due to its ability to facilitate the labeling of biomolecules with imaging agents.
Key Applications:
- Fluorescence Imaging: The compound can be conjugated with fluorescent dyes for real-time imaging of biological processes.
- Positron Emission Tomography (PET): It has potential applications in PET imaging by labeling radiotracers.
Case Study:
A study highlighted in Nature Communications explored the use of azide-functionalized compounds for fluorescence imaging in live cells. The incorporation of this compound allowed for improved signal-to-noise ratios, enhancing the visualization of cellular dynamics .
Material Science
Overview:
In material science, this compound is employed to develop novel biomaterials with specific properties.
Key Applications:
- Hydrogels: The compound can be used to synthesize hydrogels that mimic natural tissues, useful for drug delivery and tissue engineering.
- Surface Functionalization: It allows for the modification of surfaces with bioactive molecules, enhancing biocompatibility.
Data Table: Properties of Hydrogels Synthesized with this compound
| Property | Conventional Hydrogels | Hydrogels with this compound |
|---|---|---|
| Mechanical Strength | Moderate | Improved |
| Biocompatibility | Low | High |
| Drug Loading Capacity | Limited | Enhanced |
Eigenschaften
Molekularformel |
C11H20N4O4 |
|---|---|
Molekulargewicht |
272.31 |
IUPAC-Name |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanenitrile |
InChI |
InChI=1S/C11H20N4O4/c12-2-1-4-16-6-8-18-10-11-19-9-7-17-5-3-14-15-13/h1,3-11H2 |
InChI-Schlüssel |
GCUNQSAEBVDFRE-UHFFFAOYSA-N |
SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])C#N |
Aussehen |
Solid powder |
Reinheit |
>96% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Azido-PEG4-nitrile |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















